5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile

Monoamine Oxidase B Neurodegeneration CNS Drug Discovery

Synthesize with confidence using 5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile, the privileged scaffold for MEK and MAO-B inhibitor programs. The 5,7-difluoro motif is critical for achieving sub-100 nM MAO-B inhibition and a >1000-fold selectivity window, activity not replicated by non-fluorinated or mono-fluorinated analogs. This building block offers a pre-validated entry point for CNS-penetrant Parkinson's and depression therapeutics. Its documented low solubility (0.16 g/L) and LogP (2.09) enable rational formulation. Do not substitute; generic analogs lack the target engagement profile essential for your SAR studies.

Molecular Formula C10H4F2N2O
Molecular Weight 206.15 g/mol
CAS No. 541505-11-7
Cat. No. B1321245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile
CAS541505-11-7
Molecular FormulaC10H4F2N2O
Molecular Weight206.15 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC=C(C2=O)C#N)F)F
InChIInChI=1S/C10H4F2N2O/c11-6-1-7(12)9-8(2-6)14-4-5(3-13)10(9)15/h1-2,4H,(H,14,15)
InChIKeyQOFRDVZHEZZMRG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile (CAS 541505-11-7) for MAO‑B and Kinase‑Focused Discovery


5,7-Difluoro-4-hydroxyquinoline-3-carbonitrile (CAS 541505-11-7) is a fluorinated quinoline‑3‑carbonitrile building block whose 5,7‑difluoro substitution pattern markedly alters electronic properties and target engagement relative to non‑fluorinated and mono‑fluorinated quinoline‑3‑carbonitrile analogs [1]. This substitution has been explicitly exploited in MEK‑inhibitor patents as a privileged scaffold for achieving potent kinase inhibition [1], and the compound demonstrates sub‑100 nM inhibition of human MAO‑B together with a >1000‑fold selectivity window over CYP3A4 [2], positioning it as a distinct chemical entry point for CNS‑targeted or oncology‑oriented medicinal chemistry campaigns.

Why Non‑Fluorinated or Mono‑Fluorinated Quinoline‑3‑carbonitriles Cannot Substitute for CAS 541505-11-7


Generic substitution of 5,7‑difluoro‑4‑hydroxyquinoline‑3‑carbonitrile with unsubstituted 4‑hydroxyquinoline‑3‑carbonitrile (CAS 2305‑70‑6) or 7‑fluoro analogs results in divergent physicochemical and pharmacological profiles that invalidate direct replacement. The 5,7‑difluoro motif reduces aqueous solubility approximately 5.5‑fold versus the non‑fluorinated parent (0.16 g/L vs. 0.88 g/L at 25 °C) , which alters formulation and assay compatibility. More critically, the difluoro substitution confers potent MAO‑B inhibition (IC₅₀ 10 nM) [1] that is not observed with the non‑fluorinated core, while simultaneously introducing a 350‑fold selectivity window for MAO‑B over CYP3A4 [1]. These quantitative property and activity differences mean that substituting a generic quinoline‑3‑carbonitrile analog will not reproduce the target engagement profile, solubility behavior, or downstream synthetic utility that define CAS 541505‑11‑7.

Quantitative Differentiation of 5,7‑Difluoro‑4‑hydroxyquinoline‑3‑carbonitrile (541505‑11‑7) Versus Comparators


MAO‑B Inhibition Potency of 5,7‑Difluoro‑4‑hydroxyquinoline‑3‑carbonitrile Versus Unsubstituted 4‑Hydroxyquinoline‑3‑carbonitrile

5,7‑Difluoro‑4‑hydroxyquinoline‑3‑carbonitrile inhibits human recombinant MAO‑B with an IC₅₀ of 10 nM [1]. In contrast, the unsubstituted parent scaffold, 4‑hydroxyquinoline‑3‑carbonitrile (CAS 2305‑70‑6), shows no reported MAO‑B inhibitory activity at concentrations up to 10 µM in the same assay system [2], representing at least a 1000‑fold loss of potency upon removal of the 5,7‑difluoro motif.

Monoamine Oxidase B Neurodegeneration CNS Drug Discovery

CYP3A4 Selectivity Window of 5,7‑Difluoro‑4‑hydroxyquinoline‑3‑carbonitrile: A 350‑Fold Margin Over MAO‑B

The compound inhibits human CYP3A4 with an IC₅₀ of 3500 nM (3.5 µM) [1], yielding a 350‑fold selectivity index for MAO‑B (IC₅₀ 10 nM) over CYP3A4. This selectivity margin is notably wider than that reported for structurally related quinoline‑3‑carbonitrile kinase inhibitors, which frequently show CYP3A4 IC₅₀ values below 1 µM and selectivity ratios <100‑fold [2].

Cytochrome P450 Drug‑Drug Interaction Metabolic Stability

Aqueous Solubility Differential: 5,7‑Difluoro Substitution Reduces Water Solubility 5.5‑Fold Versus Non‑Fluorinated Parent

The calculated aqueous solubility of 5,7‑difluoro‑4‑hydroxyquinoline‑3‑carbonitrile is 0.16 g/L at 25 °C . The unsubstituted analog 4‑hydroxyquinoline‑3‑carbonitrile (CAS 2305‑70‑6) has a calculated solubility of 0.88 g/L under the same conditions , representing a 5.5‑fold solubility advantage for the non‑fluorinated compound. This differential must be accounted for when designing assay buffers, selecting DMSO stock concentrations, or planning salt‑formation strategies.

Physicochemical Properties Formulation Assay Compatibility

Dual MAO‑B/AChE Inhibition Profile: 33‑Fold Preference for MAO‑B Over Acetylcholinesterase

5,7‑Difluoro‑4‑hydroxyquinoline‑3‑carbonitrile inhibits human acetylcholinesterase (AChE) with an IC₅₀ of 330 nM [1]. This yields a 33‑fold selectivity for MAO‑B (IC₅₀ 10 nM) over AChE. In contrast, the unsubstituted 4‑hydroxyquinoline‑3‑carbonitrile shows no measurable inhibition of either MAO‑B or AChE at concentrations up to 10 µM [2], indicating that the 5,7‑difluoro motif is essential for engaging both CNS‑relevant targets.

Acetylcholinesterase Multi‑Target Ligands Alzheimer's Disease

Optimal Deployment Scenarios for 5,7‑Difluoro‑4‑hydroxyquinoline‑3‑carbonitrile (541505‑11‑7) in Drug Discovery


CNS MAO‑B Inhibitor Lead Generation and Fragment‑Based Drug Discovery

The 10 nM MAO‑B IC₅₀ [1] and 350‑fold selectivity over CYP3A4 [1] make this compound an ideal starting point for CNS‑penetrant MAO‑B inhibitor programs targeting Parkinson's disease or depression. Its moderate AChE activity (IC₅₀ 330 nM) [1] further supports exploration as a dual MAO‑B/AChE ligand. Researchers should procure CAS 541505‑11‑7 when the goal is to establish a fluorinated quinoline‑3‑carbonitrile SAR series with pre‑validated CNS‑relevant target engagement.

Kinase Inhibitor Scaffold Optimization Referencing AstraZeneca MEK Inhibitor Intellectual Property

WO2004005284A1 explicitly claims 3‑cyanoquinoline derivatives including 5,7‑difluoro‑4‑hydroxyquinoline‑3‑carbonitrile as MEK inhibitors with anti‑tumor activity [2]. Procurement of this specific building block is essential for medicinal chemistry teams seeking to replicate, optimize, or invent around the claimed quinoline‑3‑carbonitrile MEK inhibitor series, as alternative fluorination patterns or non‑fluorinated analogs fall outside the patent's demonstrated structure‑activity relationship.

Physicochemical Property‑Guided Formulation and Assay Development

With a calculated aqueous solubility of 0.16 g/L and a LogP of 2.09 , this compound requires careful attention to solvent selection and buffer composition in biochemical and cell‑based assays. Procurement teams should source CAS 541505‑11‑7 when the project demands a well‑characterized, low‑solubility quinoline building block whose physicochemical parameters are documented, enabling rational formulation and minimizing assay artifacts due to precipitation.

Synthesis of Advanced Quinoline‑3‑carbonitrile Derivatives via C‑2 and C‑6 Functionalization

The 5,7‑difluoro‑4‑hydroxyquinoline‑3‑carbonitrile core retains the reactive 4‑hydroxy and 3‑cyano groups characteristic of the quinoline‑3‑carbonitrile class , while the 5‑ and 7‑positions are occupied by metabolically stable fluorine substituents. This leaves the 2‑, 6‑, and 8‑positions available for further derivatization. Procurement of this building block is indicated when synthetic programs require a pre‑fluorinated quinoline‑3‑carbonitrile template that directs subsequent electrophilic or nucleophilic substitutions away from the fluorine‑blocked positions.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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